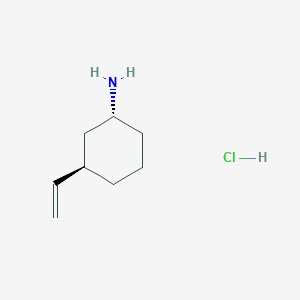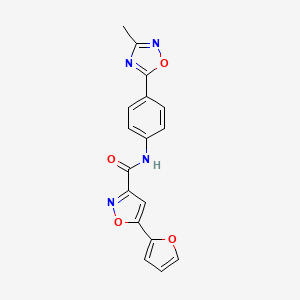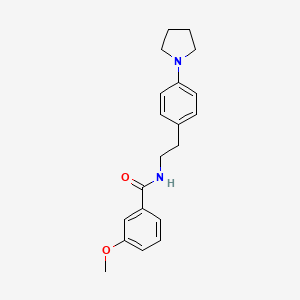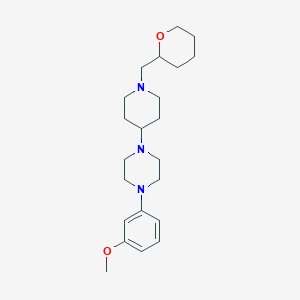
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(quinoxalin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(quinoxalin-2-yl)methanone is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, an azetidine ring, and a quinoxaline ring. These types of compounds are often studied for their potential biological activities .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The nitrogen atoms in the 1,2,4-triazole and quinoxaline rings could potentially act as nucleophiles in reactions. Additionally, the carbonyl group (C=O) in the methanone part of the molecule is also a common site of reactivity .
Aplicaciones Científicas De Investigación
Anticancer Agent Development
The 1,2,4-triazole moiety is a common feature in many pharmacologically active compounds, particularly those with anticancer properties . The ability of such compounds to form hydrogen bonds with biological targets can enhance their pharmacokinetics and pharmacodynamics. The compound could be investigated for its cytotoxic activities against various cancer cell lines, such as MCF-7 (breast cancer) and Hela (cervical cancer) cells, using assays like the MTT assay to determine its efficacy and selectivity .
Antimicrobial Applications
Triazole derivatives have shown promise as antimicrobial agents. The subject compound could be explored for its potential activity against resistant strains of bacteria or fungi. This application is particularly relevant in the search for new treatments against drug-resistant pathogens .
Antiviral Research
Compounds with a triazole ring have been utilized in the synthesis of antiviral medications. The compound could be assessed for its effectiveness against viruses such as influenza or HIV, contributing to the development of new antiviral therapies .
Enzyme Inhibition Studies
The triazole ring can act as an inhibitor for various enzymes. Research into the compound’s ability to bind and inhibit specific enzymes, such as aromatase, could provide insights into new therapeutic approaches for diseases like breast cancer, where aromatase plays a key role .
Material Chemistry
The unique structure of triazole derivatives allows them to form non-covalent bonds with a variety of enzymes and receptors. This property can be harnessed in material chemistry to develop new materials with specific biological activities .
Agrochemical Research
Triazole compounds have applications in agrochemistry, where they can be used to develop new pesticides or herbicides. The compound’s efficacy in controlling agricultural pests or diseases could be a significant area of study .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
quinoxalin-2-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c22-15(14-5-17-12-3-1-2-4-13(12)19-14)20-6-11(7-20)8-21-10-16-9-18-21/h1-5,9-11H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZHJUYQIFYKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[b]thiophen-5-yl)cyclopropanecarboxamide](/img/structure/B2876458.png)
![2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile](/img/structure/B2876460.png)
![3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2876461.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2876462.png)
![methyl 4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2876464.png)

![2-[(4-Tert-butylphenyl)methylsulfanyl]-3-[(6-chloropyridazin-3-yl)amino]quinazolin-4-one](/img/structure/B2876468.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2876473.png)
![Ethyl 4-(2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2876474.png)


![1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene](/img/structure/B2876479.png)

